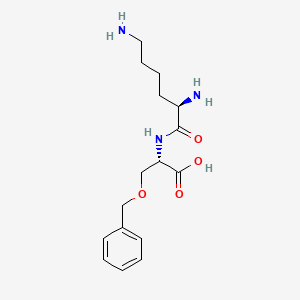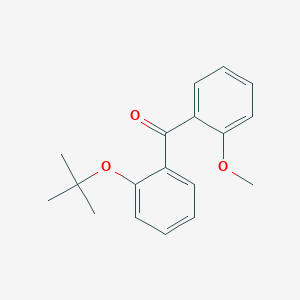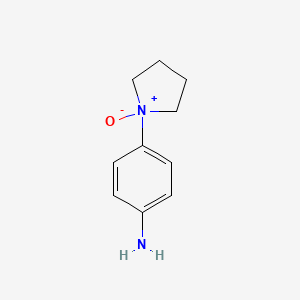![molecular formula C16H21N3O B14191483 5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine CAS No. 851265-87-7](/img/structure/B14191483.png)
5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine is a heterocyclic compound that features a piperidine moiety and an oxadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine typically involves the reaction of a phenyl-substituted oxadiazole with a piperidine derivative. One common method includes the Boulton-Katritzky rearrangement, which involves the exposure of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles to water and hydrochloric acid . This reaction can be carried out at room temperature in the presence of water, DMF (dimethylformamide), and HCl (hydrochloric acid).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazine ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds such as 3,5-disubstituted 1,2,4-oxadiazoles have similar structural features and undergo comparable chemical reactions.
Uniqueness
5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine is unique due to its combination of a piperidine moiety and an oxadiazine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
851265-87-7 |
|---|---|
Molecular Formula |
C16H21N3O |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
5-phenyl-3-(2-piperidin-1-ylethyl)-6H-1,2,4-oxadiazine |
InChI |
InChI=1S/C16H21N3O/c1-3-7-14(8-4-1)15-13-20-18-16(17-15)9-12-19-10-5-2-6-11-19/h1,3-4,7-8H,2,5-6,9-13H2 |
InChI Key |
DKTMVRCAACMNJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2=NOCC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate](/img/structure/B14191403.png)

![1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14191412.png)
![4-[(Pyridin-4-yl)methoxy]butan-1-ol](/img/structure/B14191420.png)

![N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide](/img/structure/B14191431.png)

![(2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B14191438.png)


![2-Amino-5-{[(3,5-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14191461.png)



